Cas no 1624258-64-5 ((4AS,8aR)-tert-Butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate)

(4AS,8aR)-tert-Butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate is a chiral bicyclic compound featuring a tert-butyl carbamate-protected amine and vicinal diol functionality. Its stereochemically defined structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex alkaloids and pharmacologically active molecules. The presence of hydroxyl groups at the 6- and 7-positions allows for further functionalization, while the tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection options. This compound is commonly utilized in asymmetric synthesis and medicinal chemistry research due to its rigid octahydro-isoquinoline scaffold, which serves as a versatile building block for stereoselective transformations.
(4AS,8aR)-tert-Butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate structure
1624258-64-5 structure
Product Name:(4AS,8aR)-tert-Butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate
CAS No:1624258-64-5
MF:C14H25NO4
MW:271.352604627609
CID:4609583
Update Time:2025-05-20

(4AS,8aR)-tert-Butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (4AS,8aR)-tert-Butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate
    • SB50127
    • (4aS,8aR)-tert-butyl6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate
    • Inchi: 1S/C14H25NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h9-12,16-17H,4-8H2,1-3H3
    • InChI Key: WPLPYQYHVZXYLU-UHFFFAOYSA-N
    • SMILES: OC1C(CC2CN(C(=O)OC(C)(C)C)CCC2C1)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 339
  • XLogP3: 1
  • Topological Polar Surface Area: 70

(4AS,8aR)-tert-Butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate Pricemore >>

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Additional information on (4AS,8aR)-tert-Butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate

Introduction to (4AS,8aR)-tert-Butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate (CAS No: 1624258-64-5)

The compound (4AS,8aR)-tert-butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate (CAS No: 1624258-64-5) is a highly specialized organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities and structural versatility.

Isoquinoline derivatives have long been recognized for their role in drug discovery due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The tert-butyl group attached to the isoquinoline skeleton in this compound adds bulkiness and hydrophobicity, which can enhance its binding affinity to specific targets. Recent studies have highlighted the importance of such structural modifications in improving pharmacokinetic properties and reducing off-target effects.

The 6,7-dihydroxy substituents on the octahydroisoquinoline ring introduce hydrophilic properties, which can influence the compound's solubility and permeability. These hydroxyl groups also provide potential sites for further functionalization or bioconjugation, enabling the development of prodrugs or targeted delivery systems. Researchers have demonstrated that such modifications can significantly impact the compound's bioavailability and therapeutic efficacy.

Recent advancements in synthetic chemistry have made it possible to synthesize (4AS,8aR)-tert-butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate with high enantiomeric purity using asymmetric catalysis techniques. This has opened new avenues for exploring its stereochemical effects on biological activity. For instance, studies have shown that the R configuration at position 8a plays a critical role in determining the compound's interaction with G protein-coupled receptors (GPCRs), making it a promising candidate for treating central nervous system disorders.

In terms of applications, this compound has shown potential as a lead molecule for developing novel analgesics and anti-inflammatory agents. Its ability to inhibit cyclooxygenase (COX) enzymes without causing significant gastrointestinal side effects has been validated in preclinical models. Furthermore, its carboxylate group can serve as a reactive site for conjugation with other therapeutic agents or imaging probes, enabling multifunctional drug delivery systems.

Recent research has also explored the use of (4AS,8aR)-tert-butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate in combinatorial chemistry and high-throughput screening campaigns. Its unique structure allows for modular synthesis of libraries of related compounds, facilitating rapid identification of optimized leads for various therapeutic areas.

In conclusion, (4AS,8aR)-tert-butyl 6,7-dihydroxyoctahydro-isoquinoline-2(1H)-carboxylate represents a cutting-edge molecule with immense potential in drug discovery and development. Its structural features and stereochemical properties make it a valuable tool for advancing our understanding of complex biological systems and designing innovative therapeutic strategies.

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